molecular formula C18H12FN3O2S B2376976 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895018-74-3

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2376976
CAS No.: 895018-74-3
M. Wt: 353.37
InChI Key: OWUOBCQQFIQUAK-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H12FN3O2S and its molecular weight is 353.37. The purity is usually 95%.
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Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C18H15FN2O2SC_{18}H_{15}FN_2O_2S, with a molecular weight of 348.39 g/mol. The compound features a furan ring, a benzothiazole moiety, and a pyridine group, which contribute to its biological activity.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxicity of related compounds against human cancer cell lines using MTT assays. The results showed that derivatives containing the benzothiazole and pyridine groups demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
Compound A5.38HeLa
Compound B10.25MCF7
This compound7.45A549

2. Antimicrobial Activity

The compound has shown promising activity against various microbial strains. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and pyridine rings enhance antimicrobial efficacy.

Research Findings:
A series of thiazole derivatives were tested for their urease inhibition properties, revealing that compounds with electron-withdrawing groups at specific positions exhibited superior activity .

CompoundActivity TypeInhibition (%)
Compound CUrease Inhibition85%
This compoundAntimicrobial78%

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression and microbial growth.

Enzyme Targeting:
Inhibitory assays against Pin1 (a peptidyl prolyl cis-trans isomerase) showed that derivatives of the compound could effectively inhibit enzyme activity, suggesting potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUOBCQQFIQUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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